6-Benzyloxy-2-bromo-benzothiazole
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Overview
Description
6-Benzyloxy-2-bromo-benzothiazole is a chemical compound with the molecular formula C14H10BrNOS. It belongs to the class of benzothiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This compound is characterized by the presence of a benzyloxy group at the 6th position and a bromine atom at the 2nd position of the benzothiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyloxy-2-bromo-benzothiazole typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of thioformanilides using hypervalent iodine reagents in dichloromethane at ambient temperature.
Introduction of Bromine Atom: The bromination of the benzothiazole core can be achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent under controlled conditions.
Attachment of Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
6-Benzyloxy-2-bromo-benzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2nd position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and organometallic reagents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 2-amino derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
6-Benzyloxy-2-bromo-benzothiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Benzyloxy-2-bromo-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-methylbenzothiazole: This compound has a similar benzothiazole core but with a methyl group at the 2nd position instead of a benzyloxy group.
6-Bromo-2-chlorobenzothiazole: This compound has a chlorine atom at the 2nd position instead of a benzyloxy group.
Uniqueness
6-Benzyloxy-2-bromo-benzothiazole is unique due to the presence of both a benzyloxy group and a bromine atom in its structure. This combination imparts specific chemical and biological properties that differentiate it from other benzothiazole derivatives .
Properties
IUPAC Name |
2-bromo-6-phenylmethoxy-1,3-benzothiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNOS/c15-14-16-12-7-6-11(8-13(12)18-14)17-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKUIKBAAWOPMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)N=C(S3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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